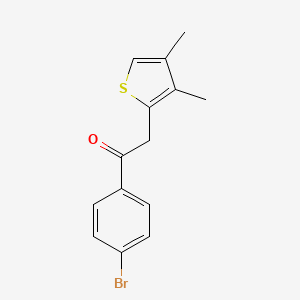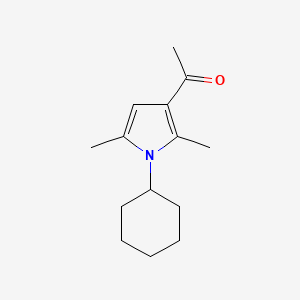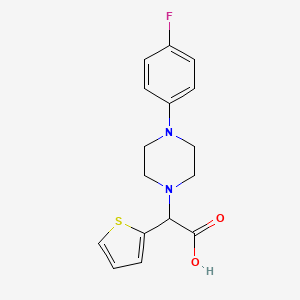
4-(Difluoromethyl)-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-methyl-1H-imidazole is a fluorinated imidazole derivative. Fluorinated compounds, including those with difluoromethyl groups, are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds .
Métodos De Preparación
The synthesis of 4-(Difluoromethyl)-2-methyl-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluorocarbene precursors under specific conditions. For instance, the use of ClCF2H in the presence of a base can facilitate the insertion of the difluoromethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(Difluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents used in these reactions include ClCF2H for difluoromethylation, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and protein modifications.
Medicine: Due to its stability and bioactivity, it is explored for potential therapeutic applications, including as a component in drug development.
Mecanismo De Acción
The mechanism by which 4-(Difluoromethyl)-2-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
4-(Difluoromethyl)-2-methyl-1H-imidazole can be compared with other fluorinated imidazoles and benzimidazoles. Similar compounds include:
- 2-(Difluoromethyl)-4,5-dicyanoimidazole
- 4-(Trifluoromethyl)-2-methyl-1H-imidazole
- 2-(Trifluoromethyl)-4,5-dicyanoimidazole
These compounds share similar fluorinated structures but differ in the number and position of fluorine atoms, which can significantly affect their chemical properties and applications. The unique positioning of the difluoromethyl group in this compound provides distinct advantages in terms of stability and reactivity .
Propiedades
Número CAS |
1684423-89-9 |
|---|---|
Fórmula molecular |
C5H6F2N2 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C5H6F2N2/c1-3-8-2-4(9-3)5(6)7/h2,5H,1H3,(H,8,9) |
Clave InChI |
PTBZZNUDMQXUGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)


![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)




